molecular formula C26H22N4O3 B2780235 5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923674-73-1

5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2780235
CAS No.: 923674-73-1
M. Wt: 438.487
InChI Key: SRUVUZNTBXAJGD-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the naphthalen-1-yl and phenyl groups. The final steps involve the addition of the 2-methoxyethyl group and the formation of the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives with different substituents. Examples include:

  • 5-(2-hydroxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • 5-(2-ethoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Uniqueness

The uniqueness of 5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that belongs to the pyrazolo-pyridine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and vascular biology. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and specific target interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in cancer progression. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of VEGFR-2 : The compound has shown promising results in inhibiting the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Molecular docking studies indicate a strong binding affinity to the active site of VEGFR-2, with an IC50 value reported around 65 nM .
  • Cytotoxic Effects : In vitro assays demonstrate significant cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values of 21.00 µM against HepG2 (liver cancer) and 26.10 µM against MCF-7 (breast cancer) cells . These values suggest that the compound has a comparable efficacy to established chemotherapeutic agents like sorafenib.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
VEGFR-2 Inhibition-65 nM
CytotoxicityHepG221.00
CytotoxicityMCF-726.10

Case Studies

  • VEGFR-2 Inhibition Study :
    • A study evaluated the binding affinity of the compound to VEGFR-2 using molecular dynamics simulations and docking studies. The results indicated a stable interaction over a simulated period of 100 ns, which supports its potential as a therapeutic agent targeting angiogenesis in tumors .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity was assessed using standard MTT assays on HepG2 and MCF-7 cell lines. The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cell lines (W-38), suggesting a favorable therapeutic index .

Discussion

The findings indicate that this compound holds significant promise as an anti-cancer agent due to its potent inhibition of VEGFR-2 and cytotoxic effects on cancer cells. Further studies are warranted to explore its full therapeutic potential and elucidate the underlying mechanisms of action.

Properties

IUPAC Name

5-(2-methoxyethyl)-N-naphthalen-1-yl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-33-15-14-29-16-21(25(31)27-23-13-7-9-18-8-5-6-12-20(18)23)24-22(17-29)26(32)30(28-24)19-10-3-2-4-11-19/h2-13,16-17H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUVUZNTBXAJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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